P-Methoxystilbene
Description
Overview of Stilbenes as a Class of Organic Compounds in Academic Research
Stilbenes are a class of naturally occurring secondary metabolites characterized by a C6-C2-C6 backbone, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. nih.govresearchgate.net This fundamental structure allows for a wide range of derivatives and has attracted significant attention in various scientific fields, including chemistry, biology, and medicine. nih.gov
The stilbene (B7821643) structure, 1,2-diphenylethylene, exists as two stereoisomers: trans-(E)-stilbene and cis-(Z)-stilbene, with the trans isomer being the more stable and common form found in nature. nih.govnih.gov The name "stilbene" originates from the Greek word "stilbos," meaning "shining," a nod to the fluorescent properties of these compounds. researchgate.net The versatility of the stilbene scaffold lies in the potential for various substitutions on the aromatic rings, leading to a vast library of natural and synthetic derivatives. nih.gov These modifications, which include hydroxylation, methoxylation, glycosylation, and prenylation, significantly influence the chemical and biological properties of the resulting compounds. nih.govmdpi.com The ethylene bridge also offers a site for chemical reactions, further expanding the structural diversity of stilbene-based molecules. nih.gov
Stilbenoids, the hydroxylated derivatives of stilbene, are produced by a variety of plants as a defense mechanism against pathogens, UV radiation, and other environmental stressors. rsc.orgisnff-jfb.com They are considered phytoalexins. isnff-jfb.com Notable dietary sources of stilbenoids include grapes, peanuts, blueberries, and cranberries. mdpi.com
The biosynthesis of stilbenoids occurs via the phenylpropanoid pathway. nih.govmdpi.com The process begins with the aromatic amino acid L-phenylalanine, which is converted to trans-cinnamic acid. nih.gov This is then activated to its CoA ester, which subsequently condenses with three molecules of malonyl-CoA in a reaction catalyzed by the enzyme stilbene synthase. nih.govmdpi.com This key enzymatic step leads to the formation of the characteristic stilbene backbone. mdpi.com Different stilbene synthases can utilize different starter CoA-esters, such as p-coumaroyl-CoA to produce resveratrol (B1683913) or cinnamoyl-CoA to yield pinosylvin (B93900), contributing to the diversity of naturally occurring stilbenoids. nih.govtandfonline.com
The study of stilbenes has a rich history, with the parent compound being known for its interesting photochemical properties. nih.gov However, significant interest from the biological and medicinal chemistry communities was sparked by the discovery of resveratrol's presence in red wine and its potential health benefits. mdpi.comnih.govresearchgate.netresearchgate.netuni.lu This discovery led to a surge in research on resveratrol and other naturally occurring stilbenoids, such as pterostilbene (B91288), piceatannol (B1677779), and pinosylvin. mdpi.comnih.govnih.govnih.gov Another important class of stilbenoids is the combretastatins, first isolated from the African bush willow tree Combretum caffrum. nih.govnih.govwikipedia.orgwikipedia.org These compounds, particularly combretastatin (B1194345) A-4, have been extensively studied for their biological activities. nih.govwikipedia.orgfishersci.ca
Natural Occurrence and Biosynthesis Pathways of Stilbenoids
The Significance of Methoxy-Substituted Stilbenes in Advanced Chemical Studies
The introduction of methoxy (B1213986) groups onto the stilbene framework has been a key strategy in the development of advanced stilbene-based compounds for research. nih.gov
The methoxy group (-OCH3) is an electron-donating group that can significantly alter the electronic properties of the aromatic rings in the stilbene structure. nih.gov This modification can influence the molecule's reactivity, stability, and intermolecular interactions. O-methylation of the hydroxyl groups in stilbenoids increases their lipophilicity, which can enhance their ability to cross cell membranes. nih.gov Furthermore, the presence of methoxy groups can protect the molecule from rapid metabolic degradation, thereby improving its stability. nih.gov For example, pterostilbene, which contains two methoxy groups and one hydroxyl group, is more metabolically stable than resveratrol, which has three hydroxyl groups. nih.gov
p-Methoxystilbene, also known as 4-methoxystilbene, is a monosubstituted methoxy-stilbene. Its properties can be compared with other methoxy-stilbenes to understand the structure-activity relationships within this subclass.
Table 1: Comparison of Selected Methoxy-Stilbenes
| Compound | Structure | Key Features |
|---|---|---|
| This compound | A single methoxy group at the para position of one aromatic ring. | Serves as a fundamental model for studying the effect of a single methoxy substitution. |
| Pterostilbene | Two methoxy groups and one hydroxyl group. nih.gov | Increased lipophilicity and metabolic stability compared to resveratrol. nih.gov |
| Combretastatin A-4 | A more complex structure with multiple methoxy groups on both aromatic rings and a cis-alkene bridge. nih.gov | A potent inhibitor of tubulin polymerization. nih.gov |
| Pinosylvin monomethyl ether | One methoxy group and one hydroxyl group on the same aromatic ring. cenmed.com | A naturally occurring antifungal compound. cenmed.com |
Rationalization of Methoxy Group Influence on Stilbene Framework
Current Research Trajectories and Unanswered Questions Regarding this compound
The study of this compound, a synthetic stilbenoid, is situated within the broader context of research into stilbenes, a class of compounds known for their diverse biological activities. ontosight.ai While its parent compound, resveratrol, has been the subject of extensive investigation, research into its methoxylated derivatives like this compound is driven by the hypothesis that methylation can improve metabolic stability and bioavailability, potentially leading to enhanced biological effects. nih.govresearchgate.net Current research trajectories are focused on elucidating its unique properties and potential applications, while several key questions remain unanswered.
Current Research Trajectories
Key avenues of contemporary research on this compound and related methoxy-stilbenes include:
Modulation of Estrogen Metabolism and Signaling: A significant research focus is the effect of methoxy-stilbenes on enzymes and receptors involved in estrogen synthesis and action, which is highly relevant to hormone-dependent cancers like breast cancer. nih.gov Studies have investigated the ability of various synthetic methoxy-stilbenes to alter the expression of genes such as CYP19, which encodes for aromatase, the key enzyme in estrogen biosynthesis. nih.gov For example, research on breast cancer cell lines (MCF7 and MDA-MB-231) has shown that certain methoxy-stilbenes can reduce CYP19 expression. nih.gov This line of inquiry aims to develop potent and specific modulators of estrogenic pathways.
Enhanced Bioavailability and Bioactivity: A major impetus for studying methoxylated stilbenes is their potential for improved pharmacokinetic profiles compared to hydroxylated analogs like resveratrol. nih.govresearchgate.net Methoxylation generally increases lipophilicity, which may enhance absorption and cellular uptake. nih.gov Research is actively exploring how this structural modification translates to greater potency and efficacy in various biological models, from antioxidant assays to cellular models of disease. nih.gov For instance, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene has been shown to be a more potent antioxidant than resveratrol in in-vitro models protecting against oxidative damage to proteins and lipids in human blood cells. nih.govresearchgate.net
Biosynthesis and Metabolic Engineering: To overcome the limitations of plant extraction or complex chemical synthesis, researchers are developing artificial biosynthetic pathways in microorganisms. nih.gov An Escherichia coli system has been engineered to produce methylated resveratrol analogues by introducing genes for resveratrol biosynthesis alongside codon-optimized O-methyltransferase genes from plants like sorghum. nih.govresearchgate.net This trajectory seeks to enable the large-scale, cost-effective production of specific stilbenoids for further research and potential application.
Neuroprotective Effects: The broader class of stilbene derivatives is being investigated for neuroprotective properties, with potential applications in neurodegenerative diseases such as Alzheimer's. mdpi.com Research in this area explores how these compounds can modulate pathways involved in cellular protection and inflammation. While much of this work has focused on other stilbenes, it represents a potential future direction for this compound research.
Materials Science and Photochemistry: Beyond its biological activity, this compound is utilized in fundamental chemical research. It serves as a model compound for studying the photochemical behavior of organic molecules, particularly how their properties can be modified by their environment. fishersci.ca
The following table summarizes selected research findings for methoxylated stilbene derivatives, highlighting the focus of current investigations.
| Compound/Derivative | Research Focus | Key Findings (in vitro) | Reference(s) |
| 3,4,2′-trimethoxy-trans-stilbene (3MS) | Effect on estrogen metabolism in breast cancer cells | Significantly decreased CYP19 (aromatase) protein level in metastatic MDA-MB-231 cells. | nih.gov |
| 3,4,2′,4′,6′-pentamethoxy-trans-stilbene (5MS) | Effect on estrogen metabolism in breast cancer cells | Reduced the transcript level of CYP19 most significantly in MCF7 cells. | nih.gov |
| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene (THMS) | Antioxidant activity | Showed stronger antioxidant effects than resveratrol in protecting human blood cells from platinum compound-induced oxidative stress. | nih.gov |
| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene (THMS) | Interaction with enzymes | Predicted to have 8 potential binding sites on the GAPDH molecule; shown to decrease GAPDH activity. | acs.orgacs.org |
| Pinostilbene (3,4'-dihydroxy-5-methoxystilbene) | Microbial biosynthesis | Successfully produced in an engineered E. coli system containing resveratrol biosynthetic genes and O-methyltransferases. | nih.gov |
Unanswered Questions
Despite promising findings, significant gaps in the understanding of this compound persist, representing critical areas for future research:
Detailed Mechanisms of Action: While studies have shown that methoxy-stilbenes can modulate specific enzymes like aromatase, the complete molecular mechanisms remain to be fully elucidated. nih.gov How these compounds interact with various cellular targets, the downstream signaling pathways they affect, and why their effects differ between cell types (e.g., hormone-receptor-positive vs. negative cancer cells) are crucial unanswered questions. nih.gov
Structure-Activity Relationships: The precise relationship between the number and position of methoxy groups on the stilbene backbone and the resulting biological activity is not fully understood. nih.gov A systematic investigation is needed to determine how different methoxylation patterns influence target specificity, potency, and pharmacokinetic properties. This knowledge is essential for the rational design of new stilbene derivatives with optimized therapeutic potential.
In Vivo Efficacy and Metabolism: The vast majority of current research is based on in vitro cell culture and biochemical assays. nih.govnih.gov A critical unanswered question is how these findings translate to complex living organisms. Comprehensive in vivo studies are required to determine the actual bioavailability, metabolic fate, and efficacy of this compound and its analogs in animal models. researchgate.net
Therapeutic Relevance and Potential: While preclinical studies are promising, the ultimate therapeutic relevance of this compound is unknown. mdpi.com There is a lack of clinical trial data to assess its effects in humans. nih.gov Future research must bridge the gap between promising laboratory findings and validated clinical applications.
Protein Binding and Functional Consequences: Computational docking studies have predicted potential binding sites for some methoxylated stilbenes on enzymes like GAPDH. acs.orgacs.org However, experimental validation of these binding interactions and a broader understanding of how these compounds affect the structure and function of a wider array of protein targets are still needed.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXLYCDZKRCAD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-15-0, 1694-19-5 | |
| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |
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| Record name | trans-4-Methoxystilbene | |
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| Record name | 4-Methoxystilbene | |
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| Record name | p-methoxystilbene | |
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| Record name | 4-Methoxystilbene | |
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| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |
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Advanced Synthetic Methodologies and Chemical Transformations of P Methoxystilbene
Rational Design and Stereoselective Synthesis of p-Methoxystilbene Isomers
The geometric configuration of the central carbon-carbon double bond in stilbenes is crucial for their biological activity and material properties. Consequently, significant effort has been dedicated to the development of stereoselective synthetic methods that allow for the rational design and controlled synthesis of either the (E)- or (Z)-isomer of this compound.
The Wittig reaction is a cornerstone method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. brainly.comwiley-vch.de For the synthesis of this compound, this typically involves the reaction of p-anisaldehyde with benzyltriphenylphosphonium (B107652) chloride in the presence of a base to generate the phosphorus ylide. brainly.comchegg.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, generally favor the formation of the (Z)-isomer through a kinetically controlled pathway that proceeds via an early, non-eclipsed transition state. brainly.com
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wiley-vch.dewikipedia.org This reaction typically shows high stereoselectivity for the (E)-alkene product, which is the thermodynamically more stable isomer. wikipedia.org The synthesis of (E)-p-methoxystilbene can be efficiently achieved by reacting p-methoxybenzaldehyde with benzyldiethylphosphonate in the presence of a base. cdnsciencepub.com This method is valued for its high yields and the ease of removal of the water-soluble dialkylphosphate byproduct. wiley-vch.decdnsciencepub.com The HWE reaction has also been adapted for the synthesis of radiolabeled stilbene (B7821643) derivatives, such as 18F-labeled compounds, for imaging applications. wiley-vch.de
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.netscielo.br The synthesis of this compound via the Heck reaction can be accomplished by coupling 4-iodoanisole (B42571) with styrene (B11656). beilstein-journals.org This reaction is catalyzed by a palladium source, such as palladium(II) acetate, and proceeds with high stereoselectivity to yield the (E)-isomer. wiley-vch.debeilstein-journals.org Research has explored various conditions, including continuous-flow reactors using supercritical carbon dioxide as a solvent, to enhance the efficiency and green credentials of the process. beilstein-journals.org
The Suzuki-Miyaura coupling reaction is another prominent palladium-catalyzed method that couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl compounds and substituted styrenes. wikipedia.org To synthesize this compound, one common approach involves the coupling of phenylboronic acid with a halogenated anisole (B1667542), such as p-iodoanisole, or the coupling of 4-methoxyphenylboronic acid with a vinyl halide like β-bromostyrene. psu.edu The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and generally high yields. wikipedia.orgmdpi.com
Olefin metathesis is a catalytic reaction that enables the redistribution of alkylidene fragments between two alkenes, mediated by metal-carbene complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). nobelprize.orgapeiron-synthesis.comorganic-chemistry.org This reaction has become a vital tool in modern organic synthesis. mdpi.com In principle, this compound can be synthesized via a cross-metathesis reaction between two simpler olefins, such as styrene and 4-methoxystyrene. The reaction is driven to completion by the removal of a volatile byproduct, typically ethylene (B1197577), when terminal alkenes are used. organic-chemistry.org While highly effective for complex macrocyclizations and polymerizations, the application of cross-metathesis for the synthesis of simple stilbenes can be complicated by the formation of homodimers as byproducts, requiring careful optimization of reaction conditions and catalyst selection.
The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to produce an α,β-unsaturated carboxylic acid (a cinnamic acid derivative). wiley-vch.debyjus.com A modified Perkin reaction has been developed for the direct synthesis of hydroxystilbenes. This one-pot, two-step method involves the reaction between a hydroxy-substituted benzaldehyde (B42025) and a phenylacetic acid under microwave irradiation. researchgate.net This process features a simultaneous condensation and decarboxylation, bypassing the isolation of the intermediate cinnamic acid and offering a greener alternative to classical methods. wiley-vch.deresearchgate.net The resulting hydroxystilbene can then be alkylated to yield this compound.
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds. magritek.comwikipedia.org A crossed or mixed Aldol condensation between p-anisaldehyde and acetophenone, catalyzed by a base, yields 4-methoxychalcone (B190469) (1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one). wpmucdn.comscribd.com This chalcone (B49325) serves as a key precursor to the stilbene scaffold. The enone functionality of the chalcone can be subsequently reduced and dehydrated to form the central double bond of this compound.
The McMurry reaction is a reductive coupling method that uses low-valent titanium reagents (e.g., generated from TiCl₃/LiAlH₄ or TiCl₄/Zn) to couple two aldehyde or ketone molecules, forming an alkene. wiley-vch.defu-berlin.de This reaction is particularly effective for the synthesis of symmetrical stilbenes. For instance, the coupling of two molecules of p-anisaldehyde yields symmetrical 4,4'-dimethoxystilbene. fu-berlin.de The synthesis of asymmetrical this compound via a crossed McMurry reaction between benzaldehyde and p-anisaldehyde is also possible, but it typically produces a mixture of three products (this compound, stilbene, and 4,4'-dimethoxystilbene), which necessitates chromatographic separation and often results in lower yields of the desired asymmetric product. fu-berlin.de
Dimerization can also refer to the oxidative coupling of this compound itself to form more complex structures. lookchem.com The photochemical dimerization of this compound can occur through the formation of a π-complex between two molecules. lookchem.com Additionally, laccase-catalyzed enzymatic oxidation of related hydroxystilbenes leads to radical-radical coupling and the formation of various dimeric products, such as dihydrofuran-like structures. researchgate.net These reactions represent a derivatization of the stilbene core rather than a primary synthesis of it.
Modified Perkin Reactions and Aldol Condensations for this compound Precursors
Functionalization and Derivatization Strategies for this compound
This compound serves as a versatile platform for the synthesis of a wide array of derivatives through functionalization of its aromatic rings or modification of the stilbene core. lookchem.com These strategies are crucial for tuning the molecule's physicochemical and biological properties.
A primary derivatization strategy is the cleavage of the methyl ether to yield 4-hydroxystilbene. cdnsciencepub.comjst.go.jp This demethylation can be achieved using various reagents, such as pyridine (B92270) hydrochloride at elevated temperatures or boron tribromide. cdnsciencepub.comresearchgate.net The resulting hydroxyl group provides a reactive handle for further modifications, including glycosylation or esterification.
The stilbene scaffold can participate in cyclization reactions. For example, the Prins reaction of this compound with paraformaldehyde, catalyzed by a Lewis acid like boron trifluoride diethyl etherate, can yield new cyclic molecules such as substituted 1,3-dioxanes and oxanes. rsc.org The course of this reaction and the product distribution can be influenced by substituents on the stilbene rings. rsc.org
Oxidative dimerization represents another key functionalization pathway. jst.go.jpresearchgate.net The oxidation of this compound can generate radical cations that couple to form larger, more complex dimeric and oligomeric structures, a process relevant in both chemical synthesis and biomimetic studies. researchgate.netjst.go.jp
Furthermore, the aromatic rings of this compound are amenable to electrophilic substitution reactions. The methoxy (B1213986) group is an activating, ortho-para directing group, which influences the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation, allowing for the introduction of new functional groups onto the methoxy-substituted ring.
Data Tables
Table 1: Summary of Synthetic Methodologies for this compound
| Synthetic Method | Reactants | Typical Catalyst/Reagents | Predominant Isomer | Key Research Findings |
|---|---|---|---|---|
| Wittig Reaction | p-Anisaldehyde + Benzyltriphenylphosphonium chloride | Strong base (e.g., NaOH, n-BuLi) | (Z) | Reaction with unstabilized ylides favors the Z-isomer via kinetic control. brainly.comwiley-vch.de |
| Horner-Wadsworth-Emmons (HWE) Reaction | p-Methoxybenzaldehyde + Benzyldiethylphosphonate | Base (e.g., NaH, KHMDS) | (E) | Provides high yields (e.g., 84%) of the thermodynamically stable E-isomer; byproduct is easily removed. wiley-vch.dewikipedia.orgcdnsciencepub.com |
| Heck Coupling | 4-Iodoanisole + Styrene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | (E) | Highly stereoselective for the E-isomer; can be performed in green solvents like scCO₂. researchgate.netbeilstein-journals.org |
| Suzuki-Miyaura Coupling | Phenylboronic acid + p-Iodoanisole | Pd(PPh₃)₄, base (e.g., K₂CO₃) | (E) | Versatile and tolerant of many functional groups, providing good to excellent yields. wikipedia.orgpsu.edu |
| Olefin Metathesis | Styrene + 4-Methoxystyrene | Grubbs' or Schrock's catalyst | Mixture (E/Z) | A powerful method for C=C bond formation, though cross-metathesis can lead to homodimer byproducts. organic-chemistry.orgmdpi.com |
| Modified Perkin Reaction | p-Hydroxybenzaldehyde + Phenylacetic acid | Piperidine, microwave irradiation | (E) | A one-pot reaction leading to hydroxystilbenes via condensation-decarboxylation, which can be methylated. wiley-vch.deresearchgate.net |
| McMurry Reaction | Benzaldehyde + p-Anisaldehyde | TiCl₄, Zn | (E) | Crossed coupling gives a mixture of products; more effective for symmetrical stilbenes. fu-berlin.de |
Electrophilic and Nucleophilic Substitution Reactions on this compound
The stilbene scaffold, characterized by two phenyl rings linked by a double bond, is susceptible to various chemical transformations. The presence of substituents on the phenyl rings, such as the methoxy group in this compound, significantly influences its reactivity towards electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution:
The methoxy group (-OCH3) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. p2infohouse.org This activation is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. Consequently, electrophiles will preferentially attack these positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organicmystery.com For instance, the nitration of haloarenes, which also possess an electron-donating halogen atom, results in ortho and para substituted products. organicmystery.com Similarly, this compound would be expected to yield ortho and para substituted products with respect to the methoxy group upon reaction with electrophiles. The reactivity of the benzene ring is enhanced by the presence of such electron-donating groups. p2infohouse.org
Nucleophilic Substitution:
Nucleophilic substitution reactions on the aromatic ring of this compound are less common as the electron-rich nature of the ring repels nucleophiles. However, nucleophilic substitution can occur at the vinylic carbons or if a suitable leaving group is present on the aromatic ring, particularly if activated by strong electron-withdrawing groups. In the context of haloalkanes, the carbon-halogen bond is polar, with the carbon atom being slightly positive, making it susceptible to attack by nucleophiles. chemguide.co.uk While this compound itself does not have a leaving group on the aromatic ring for direct nucleophilic aromatic substitution, its derivatives can undergo such reactions. For example, the synthesis of certain stilbene derivatives involves nucleophilic acyl substitution as a key step. Furthermore, the reactivity of anodically generated 4-methoxystilbene cation radicals with ortho-substituted nucleophilic groups has been investigated, leading to intramolecular cation-nucleophile reactions. nih.gov
Prins Reaction and Cyclic Compound Formation with Stilbene Scaffolds
The Prins reaction is an acid-catalyzed condensation between an alkene and an aldehyde or ketone. wikipedia.org This reaction is a versatile tool for the synthesis of various cyclic compounds, including 1,3-dioxanes, 1,3-diols, and allylic alcohols, depending on the reaction conditions. wikipedia.orgnrochemistry.com Stilbene and its derivatives, including this compound, can serve as the alkene component in the Prins reaction, leading to the formation of complex cyclic structures.
The reaction is typically catalyzed by protic or Lewis acids such as sulfuric acid, boron trifluoride etherate (BF3·OEt2), or titanium tetrachloride. nrochemistry.comnih.gov The mechanism involves the protonation of the aldehyde, followed by electrophilic addition to the alkene to form a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo elimination. nrochemistry.com
Studies on the reaction of substituted stilbenes with paraformaldehyde in the presence of BF3·OEt2 have shown that the substituents on the stilbene scaffold significantly influence the reaction's course and product distribution. nih.govrsc.org For example, the reaction of 4-bromo-4′-methoxystilbene with paraformaldehyde yielded not only the expected 1,3-dioxane (B1201747) (25% yield) but also an oxane as the major product (60% yield). nih.govrsc.org In contrast, other substituted stilbenes primarily formed 1,3-dioxanes. nih.govrsc.org The reaction time is a critical parameter, with optimal times being around 1.5-2 hours to avoid the formation of polymeric byproducts. nih.govrsc.org
The stereoselectivity of the Prins reaction can be influenced by the choice of catalyst. nih.govrsc.org For instance, chiral imidodiphosphoric acids have been used to achieve excellent diastereo- and enantioselectivities in the formation of tetrahydrofurans. nih.govrsc.org Similarly, rhenium(VII) complexes have been shown to be effective catalysts for the stereoselective formation of substituted 4-hydroxytetrahydropyrans. nih.govrsc.org These findings suggest that the Prins reaction with this compound could also be rendered stereoselective through careful catalyst selection.
Catalyst-Mediated Derivatization of this compound
Catalysts play a crucial role in the derivatization of this compound, enabling a wide range of chemical transformations with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis and functionalization of stilbenes.
The Mizoroki-Heck reaction, for example, allows for the coupling of aryl halides with alkenes. In one instance, the reaction between 4-methoxyphenyl (B3050149) iodide and styrene, catalyzed by a palladium complex, produced 4-methoxystilbene with a 95% yield under solvent-free conditions. mdpi.com Similarly, Suzuki-Miyaura coupling reactions, which involve the coupling of an organoboron compound with an organohalide, are also widely used. mdpi.com Palladium nanoparticles supported on various materials, such as cellulose (B213188) composites, have demonstrated excellent catalytic activity in these reactions, often under environmentally friendly conditions using ethanol (B145695) as a solvent. mdpi.com
The Horner-Wadsworth-Emmons reaction is another powerful method for synthesizing stilbenes, including this compound, with a preference for the E-isomer. wiley-vch.de This reaction involves the use of stabilized phosphonate (B1237965) carbanions reacting with aldehydes. Guanidines like TBD and MTBD have been developed as effective base promoters for this reaction. wiley-vch.de
Furthermore, catalyst-mediated reactions can be used to introduce various functional groups onto the this compound scaffold. For instance, the O-methylation of phenolic compounds, a reaction relevant to the synthesis of methoxy-substituted stilbenes, can be selectively achieved using ionic liquids as catalysts. d-nb.info The derivatization of natural products often employs catalysts to achieve specific modifications. acs.org
Reaction Mechanisms and Kinetic Studies of this compound Transformations
Mechanistic Investigations of Dehydrochlorination to trans-p-Methoxystilbene
The synthesis of trans-p-methoxystilbene can be achieved through various methods, including dehydrochlorination of a suitable precursor. While specific studies on the dehydrochlorination to trans-p-methoxystilbene are not detailed in the provided context, the general principles of elimination reactions can be applied. The reaction likely proceeds through an E1 or E2 mechanism, where a base abstracts a proton and a chloride ion is eliminated. The stereochemical outcome, favoring the trans isomer, is often due to its greater thermodynamic stability over the cis isomer. The less soluble trans-isomer can often be separated from the cis-isomer by precipitation from the reaction solvent, such as methanol (B129727). wiley-vch.de
Kinetic studies of related reactions provide insights into the factors governing these transformations. For example, the reaction of nitrite (B80452) ion with α-chloronitroethane involves a displacement of chloride that is first order with respect to the nitrite. annualreviews.org
Impact of Electron-Donating Groups on Reaction Pathways
The presence of an electron-donating group, such as the methoxy group in this compound, has a profound impact on the reaction pathways of various transformations.
In electrophilic aromatic substitution, the methoxy group activates the ring and directs incoming electrophiles to the ortho and para positions. p2infohouse.org The electron-donating ability of substituents influences the electronic properties of the molecule, which in turn affects its reactivity. cymitquimica.com For instance, the electron-donating ability of a methoxy group is weaker than that of a hydroxyl or amino group, which can be observed in the absorption spectra of D-π-A (donor-pi-acceptor) stilbene systems. chemrxiv.org
In the context of radical cation reactions, the p-methoxy group facilitates unimolecular cis-trans isomerization and bimolecular oxidation reactions. acs.org The rate constants for these reactions are significantly higher for stilbenes substituted with electron-donating groups. acs.org This is attributed to the localization of the positive charge and the unpaired electron, which is influenced by the substituent. acs.org
Furthermore, in the Prins reaction, the electron-donating methoxy group in 4-bromo-4′-methoxystilbene was found to alter the reaction pathway, favoring the formation of an oxane over the expected 1,3-dioxane. nih.govrsc.org This highlights the ability of electron-donating groups to influence the stability of intermediates and direct the reaction towards different products.
Solvent Effects on Reaction Kinetics and Stereoselectivity
The solvent in which a reaction is conducted can have a significant impact on its rate, selectivity, and even the reaction mechanism itself. chemrxiv.orglibretexts.org This is due to the differential solvation of the reactants, transition states, and products. chemrxiv.org
Kinetics:
The rate of a reaction can be altered by orders of magnitude by changing the solvent. chemrxiv.org The polarity and hydrogen-bonding ability of the solvent are key factors. chemrxiv.org For instance, in the formation of substituted piperidines, the reaction rate was found to be faster in ethanol (dielectric constant ε = 24.55) than in methanol (ε = 32.70), indicating that a less polar solvent favored the reaction. ajgreenchem.com This is because the stability of the reactants and the activated complex is significantly affected by the solvent. ajgreenchem.com The rate constant of a reaction is influenced by the solvent's dielectric constant and polarity. ajgreenchem.com
Stereoselectivity:
Solvents can also influence the stereochemical outcome of a reaction. In the Prins cyclization, the choice of solvent can affect the diastereoselectivity of the product. nih.gov For example, the halo-Prins reaction using tin tetrachloride in dichloromethane (B109758) at room temperature favors the trans isomer of the product. wikipedia.org The interaction of the solvent with the transition state can stabilize one stereoisomeric pathway over another, leading to a preference for a particular product. chemrxiv.org
The table below summarizes the effect of solvents on the reaction rate of a representative organic reaction.
| Solvent | Dielectric Constant (ε at 25°C) | Reaction Rate |
| Methanol | 32.70 | Slower |
| Ethanol | 24.55 | Faster |
Data adapted from a study on the synthesis of substituted piperidines, illustrating the inverse relationship between solvent polarity and reaction rate for that specific reaction. ajgreenchem.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of this compound and its derivatives. flsouthern.edursc.org These approaches focus on improving efficiency, minimizing waste, and utilizing more environmentally benign reagents, solvents, and energy sources.
A significant focus has been on replacing traditional volatile organic solvents with greener alternatives. One such approach is the use of supercritical carbon dioxide (scCO2) as a reaction medium. The palladium-catalyzed Heck reaction between 4-iodoanisole and styrene to produce 4-methoxystilbene has been successfully performed in a continuous flow reactor using scCO2. beilstein-journals.orgbeilstein-journals.org This method not only employs a green solvent but also utilizes a phosphine-free palladium catalyst supported on silica, which simplifies the work-up procedure and enhances the green credentials of the reaction. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Research has shown that reaction temperature is a critical parameter in this system to control the isomeric product distribution. beilstein-journals.orgresearchgate.net
Water, being a non-toxic, non-flammable, and abundant solvent, represents another cornerstone of green organic synthesis. rsc.orgmedcraveonline.com The Mizoroki-Heck reaction for producing stilbene derivatives has been adapted to aqueous conditions. For instance, linear polystyrene-stabilized palladium oxide nanoparticles have been used to catalyze the reaction of various aryl iodides, including 4-iodoanisole, with alkenes in water, yielding the corresponding stilbene derivatives in high yields. mdpi.com
Energy-efficient methodologies, such as microwave-assisted synthesis, have also been employed to create this compound and related compounds. wiley-vch.de Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions with higher yields compared to conventional heating methods. wiley-vch.dersc.org For example, a one-pot multicomponent synthesis of hydroxy stilbene derivatives has been developed under microwave irradiation, which also utilizes generally recognized as safe (GRAS) substrates and recyclable ionic liquids, further bolstering its eco-friendly profile. rsc.org
The development of catalyst-free and transition-metal-free reactions is a key goal in green chemistry. A notable advancement is the photoinduced, direct C-H arylation of alkenes to synthesize E-stilbenes at room temperature without the need for a transition metal catalyst. This method has been successfully applied to the reaction of 4-iodoanisole with styrene. biosynth.com
Biocatalysis offers a highly sustainable route for chemical synthesis, utilizing enzymes to perform reactions under mild conditions with high specificity. nih.govmdpi.com While specific enzyme-catalyzed production of this compound from common precursors is an area of ongoing research, related biocatalytic transformations highlight the potential of this approach. Laccase enzymes have been used for the dimerization of hydroxystilbenes. researchgate.net Furthermore, the natural biosynthesis of stilbenoids in plants, which involves the enzyme stilbene synthase (STS), provides a blueprint for future biocatalytic strategies. nih.gov Green synthesis of imine stilbene analogues has been achieved using an ethanolic extract from the hairy roots of Psoralea corylifolia, which facilitated the condensation reaction and yielded the products in high purity. nih.gov
The following table summarizes various green chemistry approaches for the synthesis of this compound and related derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Green Aspect | Yield | Reference(s) |
| Heck Reaction | 4-Iodoanisole, Styrene | 2% Pd on Silica, DIPEA, scCO₂, THF/Methanol modifier, Continuous flow | Green solvent (scCO₂), Phosphine-free recyclable catalyst | 76% (Optimized) | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
| Mizoroki-Heck Reaction | Iodobenzene, Acrylic Acid | Polystyrene-stabilized PdO nanoparticles, KOH | Reaction in water | 99% | mdpi.com |
| Photoinduced C-H Arylation | 4-Iodoanisole, Styrene | Photostimulation (rt), t-BuOK, DMSO | Transition-metal-free | 67% | biosynth.com |
| Microwave-assisted Synthesis | 4-hydroxy-3-methoxybenzaldehyde, Malonic acid, p-iodo anisole | Palladium acetate, Piperidine, DMF, Microwave (250 W, 160°C) | Energy efficiency, Reduced reaction time | 35% | rsc.org |
| Biocatalytic Condensation | Substituted aldehydes and amines | Ethanolic extract of Psoralea corylifolia hairy roots | Biocatalyst, Green solvent (ethanol) | >99% | nih.gov |
| Laccase-catalyzed Dimerization | Hydroxystilbenes | Laccase from Trametes pubescens, Acetate buffer/Ethyl acetate | Biocatalyst, Mild conditions | Good yields | researchgate.net |
Advanced Spectroscopic Characterization and Computational Chemistry of P Methoxystilbene
High-Resolution Spectroscopic Analysis of p-Methoxystilbene and its Derivatives
High-resolution spectroscopic methods are indispensable for the detailed characterization of this compound and its related compounds. rsc.orgntnu.no These techniques offer precise information about the molecule's atomic connectivity, functional groups, electronic behavior, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. frontiersin.org For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structural arrangement. rsc.orgmontana.edu The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each nucleus, and the coupling constants (J) reveal information about the connectivity of neighboring atoms. oxinst.com
In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the signals corresponding to the different protons are well-resolved. rsc.org The methoxy (B1213986) group protons appear as a sharp singlet, while the aromatic and vinylic protons exhibit more complex splitting patterns due to spin-spin coupling. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. frontiersin.orgrsc.org The chemical shifts of the carbon atoms in the aromatic rings and the vinyl group, as well as the methoxy carbon, are consistent with the proposed structure. rsc.org
A detailed assignment of the ¹H and ¹³C NMR signals for this compound is presented in the table below. rsc.org
¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Methoxy (CH₃) | 3.71 (s, 3H) | 55.2 |
| Vinylic (CH=CH) | 6.84 (d, 1H, J=16.3 Hz), 6.94 (d, 1H, J=16.3 Hz) | 126.2, 128.1 |
| Aromatic Ring A (with OCH₃) | 6.76 (d, 2H, J=8.7 Hz), 7.33 (d, 2H, J=8.7 Hz) | 114.1, 127.6 |
| Aromatic Ring B | 7.13-7.09 (m, 1H), 7.26-7.22 (m, 2H), 7.36 (d, 2H, J=7.4 Hz) | 126.6, 127.1, 128.7, 130.1, 137.7 |
| C-O | 159.2 |
Data sourced from a study by The Royal Society of Chemistry. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comspectroscopyonline.comphotothermal.com These vibrations, which include stretching and bending of bonds, are specific to the functional groups present in the molecule. ksu.edu.sa For a vibration to be IR active, it must cause a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must induce a change in the molecule's polarizability. edinst.comphotothermal.com
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. These include vibrations associated with the aromatic rings, the carbon-carbon double bond of the stilbene (B7821643) backbone, and the methoxy group.
Raman spectroscopy provides additional vibrational information, particularly for non-polar bonds that may be weak or absent in the IR spectrum. spectroscopyonline.comphotothermal.com The combined use of IR and Raman spectroscopy allows for a more complete vibrational analysis of the this compound molecule. rsc.org
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. uni-mainz.deunits.it When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk The wavelength of maximum absorption (λ_max) is a key parameter obtained from UV-Vis spectroscopy.
For this compound, the extended π-conjugated system of the stilbene core gives rise to strong absorption in the UV region. rsc.orgntnu.nomdpi.com The electronic transitions are typically of the π → π* type, which are characteristic of molecules with extensive conjugation. shu.ac.uk
Fluorescence spectroscopy measures the light emitted when the molecule returns from an excited state to the ground state. uni-mainz.de The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift). uni-mainz.de The study of the fluorescence properties of this compound and its derivatives provides insights into their excited-state dynamics. montana.edu
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). montana.edulcms.cz When a molecule is introduced into the mass spectrometer, it is ionized and often breaks apart into characteristic fragment ions. libretexts.org
For this compound, the mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 210.27 g/mol. nih.gov The fragmentation pattern provides further structural confirmation, with key fragments arising from the cleavage of specific bonds within the molecule. nih.govpreprints.org The most abundant peak (top peak) in the mass spectrum of this compound is observed at an m/z of 210, with other significant peaks at 165 and 167. nih.gov
Quantum Chemical Computations for this compound
Quantum chemical computations have become an invaluable tool for complementing experimental studies and providing a deeper theoretical understanding of molecular properties. uni-saarland.deroutledge.com For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its geometry and electronic structure. rsc.orgfrontiersin.orgunits.itlcms.czscirp.orgresearchgate.net
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.orgaps.org It is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of the atoms in a molecule. researchgate.netstackexchange.com Various exchange-correlation functionals, such as B3LYP and PBE, are used in DFT calculations to approximate the complex interactions between electrons. researchgate.netcardiff.ac.uk
Hartree-Fock (HF) is another ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant of one-electron orbitals. ntnu.noscirp.org While computationally more demanding than some DFT methods, HF provides a fundamental starting point for more advanced calculations. ntnu.no
For this compound, both DFT and HF methods have been used to calculate its optimized geometry, vibrational frequencies, and electronic properties. rsc.orgfrontiersin.orgunits.itlcms.czresearchgate.netcardiff.ac.uk These theoretical calculations can predict NMR chemical shifts, IR and Raman spectra, and UV-Vis absorption wavelengths, which can then be compared with experimental data to validate the computational models. rsc.orgepstem.netnaturalspublishing.com Such studies have been instrumental in understanding the structure-property relationships in stilbene derivatives. researchgate.net The choice of basis set, such as 6-31G(d) or 6-311++G(d,p), is crucial for obtaining accurate results. cardiff.ac.ukliverpool.ac.uk
Compound and PubChem CID Table
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. mdpi.com It allows for the calculation of properties such as absorption wavelengths (λ), excitation energies (E), and oscillator strengths (ƒ), which are fundamental to understanding the ultraviolet-visible (UV-Vis) spectra of compounds like this compound. mdpi.comsiftdesk.org
By applying TD-DFT, researchers can predict the electronic transitions, such as π-π* and n-π* transitions, that occur when the molecule absorbs light. siftdesk.org For stilbene derivatives, these transitions are primarily responsible for their characteristic UV-Vis absorption bands. The calculations can be performed in various solvents to observe the solvatochromic effects, which are the shifts in the absorption spectra due to the solvent's polarity. siftdesk.orgresearchgate.net For instance, TD-DFT calculations on related compounds have been performed in solvents like acetonitrile, methanol (B129727), and ethanol (B145695) to understand how the environment influences their electronic properties. siftdesk.org The theoretical spectra generated by TD-DFT can be compared with experimental data to validate the computational model and gain a more profound understanding of the molecule's photophysical behavior. mdpi.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.orgresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, indicating that it can be easily excited. researchgate.net For conjugated systems like this compound, the HOMO-LUMO gap is relatively small, which is characteristic of molecules with extended π-electron systems. libretexts.org This small energy gap is associated with the bathochromic (red) shift observed in the UV-Vis spectra of larger conjugated systems. libretexts.org FMO analysis also provides information about the distribution of electron density within the molecule, highlighting the regions most susceptible to electrophilic and nucleophilic attack. libretexts.org
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Stilbene-like Molecule
| Parameter | Value (eV) |
| HOMO Energy | -5.2822 |
| LUMO Energy | -1.2715 |
| HOMO-LUMO Energy Gap | 4.0107 |
Note: The data presented in this table is illustrative for a related molecule and is intended to provide a conceptual understanding of the parameters discussed. Actual values for this compound would require specific computational analysis.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deimist.ma The MEP map provides a visual representation of the total electrostatic potential on the electron density surface of the molecule. uni-muenchen.de
Different colors on the MEP map indicate different potential values. Typically, red regions represent the most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent the most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the π-system of the aromatic rings, suggesting these are sites for electrophilic interaction. mdpi.comchemrxiv.org This analysis is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. imist.mamdpi.com
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the calculation of various spectroscopic parameters, which can then be compared with experimental data for structural elucidation and characterization.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within Density Functional Theory (DFT). ajol.info These calculations help in the assignment of experimental NMR spectra by predicting the chemical shifts of ¹H and ¹³C nuclei. ucl.ac.uklibretexts.org The accuracy of these predictions can be improved by using appropriate basis sets and considering solvent effects. beilstein-journals.org
Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can be calculated using DFT. ajol.info These calculations help in assigning the vibrational modes of the molecule and understanding its structural properties. tau.ac.il The calculated frequencies are often scaled to compensate for approximations in the computational methods and to achieve better agreement with experimental spectra. ajol.info
Solvent Effects Modeling (e.g., Polarizable Continuum Model, PCM)
Solvent effects can significantly influence the properties and behavior of molecules. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry to account for the effects of a solvent on a solute molecule. wikipedia.orgq-chem.com In the PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules, which makes the calculations more computationally feasible. wikipedia.org
This model is particularly useful for studying how the polarity of the solvent affects the electronic structure, spectroscopic properties, and reactivity of this compound. researchgate.net For example, PCM can be used in conjunction with TD-DFT to predict how the UV-Vis absorption spectrum of this compound changes in different solvents. siftdesk.orgresearchgate.net The Integral Equation Formalism (IEF) version of PCM is commonly employed for this purpose. researchgate.netwikipedia.org
Advanced Analytical Techniques for Trace Analysis and Purity Assessment
Ensuring the purity of a chemical compound is critical for its use in research and other applications. Advanced analytical techniques are employed for the trace analysis and purity assessment of substances like this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. americanpharmaceuticalreview.comsepscience.com It separates components of a mixture with high resolution, allowing for the quantification of the main compound and the detection of impurities. sepscience.com When coupled with a sensitive detector, such as a UV-Vis or mass spectrometry (MS) detector, HPLC can achieve very low detection limits, making it suitable for trace analysis. americanpharmaceuticalreview.comkdpublications.in
Mass spectrometry, particularly when combined with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for identifying and quantifying impurities. ekb.eg These hyphenated techniques provide both separation and structural information, enabling the confident identification of even trace-level contaminants. ekb.eg Other techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to assess purity by detecting changes in the absorption spectrum that may indicate the presence of degradation products or other impurities. sepscience.com
Photochemical Behavior and Optoelectronic Properties of P Methoxystilbene
Photoisomerization Mechanisms of p-Methoxystilbene (cis-trans isomerization)
The hallmark of stilbene (B7821643) and its derivatives is the cis-trans isomerization, a reversible process induced by light. acs.orgacs.org For this compound, this isomerization involves rotation around the central ethylenic double bond.
The cis-trans isomerization of this compound can proceed through two primary pathways: unimolecular and sensitized isomerization.
Unimolecular Isomerization: This process occurs when the this compound molecule directly absorbs a photon, leading to the formation of an excited singlet state. nih.gov From this excited state, the molecule can undergo rotation around the central double bond to reach a perpendicular, twisted conformation, which then decays to either the cis or trans ground state. capes.gov.br The efficiency of this unimolecular conversion can be influenced by the presence of substituents. For instance, the introduction of two methoxy (B1213986) groups at the 4 and 4'-positions enhances the efficiency of the unimolecular cis-to-trans conversion of stilbene radical cations. researchgate.net
Sensitized Isomerization: This pathway involves the transfer of energy from an excited "sensitizer" molecule to a this compound molecule. This process typically populates the triplet excited state of this compound, which then proceeds to isomerize. researchgate.net For example, the isomerization of cis-stilbene (B147466) can be sensitized by 9,10-dicyanoanthracene (B74266) (DCA) and 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP+). researchgate.net In the case of 4-nitro-4'-methoxystilbene, the addition of quenchers like ferrocene (B1249389) or azulene, which act as triplet sensitizers, shifts the photostationary state towards the trans form. researchgate.net This indicates that the triplet state is an intermediate in the trans-to-cis photoisomerization. capes.gov.br
The efficiency of photoisomerization, quantified by the quantum yield (Φ), is significantly affected by both the nature and position of substituents on the stilbene core and the polarity of the surrounding solvent.
Substituent Effects: The introduction of a methoxy group, an electron-donating substituent, at the para position influences the isomerization dynamics. bioone.org In stilbenes substituted with both an electron-donating group (like a methoxy group) and an electron-withdrawing group (like a nitro group), the trans-to-cis quantum yield becomes dependent on the solvent's polarity. caltech.edu This effect is most pronounced when the substituents are in the 4 and 4' positions. caltech.edu
Solvent Polarity Effects: For stilbenes with donor-acceptor substituents, such as 4-nitro-4'-methoxystilbene, the photostationary state is markedly dependent on the solvent. caltech.edu In contrast, the photoisomerization quantum yields of unsubstituted stilbene are not significantly affected by different solvents. caltech.edu An increase in solvent polarity is generally expected to lower the activation barrier for the formation of the highly polar perpendicular excited state, which can facilitate isomerization. bioone.org
The process of photoisomerization is intrinsically linked to the dynamics and lifetimes of the excited states. Upon photoexcitation, this compound is promoted to an excited singlet state (S1). The lifetime of this state is a critical factor determining the efficiency of competing processes like fluorescence and isomerization.
For substituted stilbenes, the excited state lifetimes can vary significantly. For example, trans-meta-aminostilbene exhibits a long singlet lifetime and a low isomerization quantum yield, whereas trans-stilbene (B89595) and trans-para-aminostilbene have short singlet lifetimes and high isomerization quantum yields. rsc.org The lifetime of the excited state of 4-(N,N-dimethylamino)-4'-cyanostilbene (DCS), a related compound, starts to decrease above a certain energy threshold, indicating the onset of photoisomerization. mpg.de In the presence of oxygen, the radical cation of trans-4-methoxystilbene exhibits a considerably low yield and fast decay, on the order of tens of nanoseconds. acs.org This rapid decay is attributed to the formation of a ground-state complex with oxygen and the specific electronic character of the methoxystilbene radical cation. acs.org
Influence of Substituents and Solvent Polarity on Photoisomerization Quantum Yields
Photophysical Processes: Absorption, Emission, and Non-Radiative Decay
Beyond isomerization, the interaction of this compound with light involves several other photophysical processes, including the absorption of light, the emission of light (fluorescence), and non-radiative decay pathways. rsc.org
Fluorescence Quantum Yields: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound and its derivatives, Φf is sensitive to the solvent environment. researchgate.net For instance, the fluorescence quantum yield of 4'-nitro-substituted trans-4-hydroxystilbenes reaches a maximum value in butyronitrile, a solvent of intermediate polarity. researchgate.net In a study of various trans-4,4′-disubstituted stilbenes, the fluorescence quantum yields were found to depend on the donor-acceptor properties of the substituents. researchgate.net
Stokes Shifts: The Stokes shift is the difference in energy (or wavelength) between the positions of the absorption and emission maxima. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic structure between the ground and excited states. Stilbene derivatives with strong donor-acceptor substituents often exhibit large Stokes shifts, particularly in polar solvents, due to a significant increase in their dipole moments upon excitation. researchgate.net For a series of perylene-based donor-acceptor compounds, an increase in the Stokes shift was observed with an increasing electron-donating ability of the substituent, indicating a greater charge-transfer character in the excited state. acs.org
The table below illustrates the effect of solvent polarity on the Stokes shift and fluorescence quantum yield for a related compound, 4-(dicyanomethylene)-2-methyl-6-[p-(dimethyl amino) styryl]-4H-pyran (DCM), which demonstrates the general principles.
| Solvent | Dielectric Constant (ε) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 455 | 519 | 2833 |
| Toluene | 2.38 | 473 | 550 | 3137 |
| Chloroform | 4.81 | 486 | 572 | 3326 |
| Acetonitrile | 37.5 | 478 | 589 | 4124 |
Data adapted from studies on donor-acceptor chromophores to illustrate solvent effects.
The electronic nature of the excited states in this compound and its derivatives often possesses a significant charge-transfer (CT) character. This is particularly true for stilbenes substituted with both electron-donating (like methoxy) and electron-withdrawing groups.
Upon excitation, an electron can be transferred from the donor-substituted part of the molecule to the acceptor-substituted part, creating a highly polar excited state. bgsu.edu This intramolecular charge transfer (ICT) is a key factor influencing the photophysical properties. acs.org The presence of a CT state can be inferred from the large Stokes shifts observed in polar solvents and can be further investigated using techniques like transient absorption spectroscopy. researchgate.net For example, in squaraine (SQ) systems, blue shifts in the excited state absorption are correlated with a solvation process and reveal a solvent-stabilized state with increased charge-transfer character. researchgate.net The formation of these CT states is a critical aspect of the optoelectronic behavior of these molecules. nii.ac.jp
Fluorescence Quantum Yields and Stokes Shifts in Various Solvents
Photocyclization Reactions and Derivatives (e.g., Phenanthrene (B1679779) Formation)
The photochemical behavior of stilbenes, including this compound, is notably characterized by their ability to undergo oxidative photocyclization to form phenanthrenes. This reaction, often referred to as the Mallory reaction, is a synthetically valuable method for creating substituted phenanthrenes. nih.govsci-hub.se The process is initiated by the photoisomerization of the typically more stable trans-isomer of the stilbene to its cis-isomer. Only the cis-isomer has the appropriate stereochemistry to undergo the subsequent cyclization step. nih.gov
Upon further irradiation, the cis-stilbene intermediate electrocyclizes to form an unstable dihydrophenanthrene intermediate. nih.gov In the presence of an oxidizing agent, this intermediate is trapped and aromatized to yield the stable phenanthrene derivative. nih.gov Dissolved oxygen and small amounts of iodine are commonly employed as oxidants to facilitate this conversion, which allows for the use of more concentrated solutions and minimizes side reactions. nih.govsci-hub.se
For instance, the irradiation of trans-p-methoxystilbene in the presence of an oxidant leads to the formation of a methoxy-substituted phenanthrene. sci-hub.se The position of the methoxy group on the resulting phenanthrene ring is determined by the cyclization pattern. Similarly, the photocyclization of o-methoxystilbenes can proceed via an eliminative pathway, where methanol (B129727) is lost to form the phenanthrene product, a method that can offer improved regioselectivity compared to the oxidative cyclization of meta-substituted stilbenes. researchgate.net The synthetic utility of this reaction is demonstrated by its application in preparing a variety of substituted phenanthrenes and more complex polycyclic aromatic hydrocarbons like helicenes. nih.govbeilstein-journals.org
Non-Linear Optical (NLO) Properties and Potential for Optoelectronic Materials
Stilbene derivatives, particularly those with donor and acceptor groups, are a significant class of organic molecules investigated for their non-linear optical (NLO) properties. researchgate.net These properties, which involve the generation of new frequencies (like second-harmonic generation) or changes in the refractive index in response to intense light, make them promising candidates for materials in optoelectronics and photonics. rsc.orgrsc.org The NLO response in these molecules originates from their extended π-conjugated systems, which facilitate intramolecular charge transfer (CT) from an electron-donating group to an electron-accepting group. nih.gov The methoxy group (-OCH3) in this compound acts as an electron donor, influencing the molecule's electronic and optical properties. cymitquimica.com
Molecular Hyperpolarizability Calculations and Experimental Validation
The second-order NLO response of a molecule is quantified by its first molecular hyperpolarizability (β). Both computational and experimental methods are used to determine this value. Computational approaches, such as Density Functional Theory (DFT) and other quantum chemical methods like Hartree-Fock and Møller-Plesset perturbation theory (MP2), are employed to predict the hyperpolarizability of stilbene derivatives. researchgate.netsiftdesk.org These calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO properties before their synthesis. siftdesk.org
For donor-acceptor substituted stilbenes, such as 4-hydroxy-4′-nitrostilbene, computational studies have shown that hybrid DFT functionals can predict β values, though they sometimes overestimate them compared to experimental data. researchgate.net For example, the BMK functional has been shown to provide good agreement with experimental results for such molecules, with a systematic overestimation. researchgate.net Experimental validation is often performed using techniques like electric-field-induced second-harmonic generation (EFISH). Fluorescence spectroscopic studies have suggested a planar structure for 4-methoxystilbene, which is a favorable conformation for strong π-conjugation and, consequently, a significant NLO response. aip.org
Design Principles for Enhanced NLO Response in this compound Analogs
The rational design of new materials with large NLO responses is a major focus of materials science. For stilbene analogs, several key design principles have been established to enhance hyperpolarizability. The core strategy involves creating a "push-pull" system by attaching a strong electron-donating group (D) to one end of the π-conjugated bridge and a strong electron-accepting group (A) to the other. nih.gov
Key design principles include:
Strength of Donor/Acceptor Groups: Increasing the electron-donating or -accepting strength of the substituents enhances the intramolecular charge transfer, leading to a larger β value. nih.gov
π-Conjugated System: Extending the length and efficiency of the π-conjugated bridge that connects the donor and acceptor groups can significantly increase the NLO response. nih.gov
Molecular Planarity: A planar molecular structure generally maximizes the overlap of π-orbitals, which enhances conjugation and charge transfer. rsc.org However, recent research has also shown that intentionally twisting the π-system in certain chromophores can lead to a dramatically enhanced NLO response due to enforced charge separation in the ground state. fonlo.org
End-Capped Acceptor Modulation: Modifying the acceptor groups at the end of the molecule has been shown through DFT studies to be a key factor in enhancing the NLO response of push-pull chromophores. nih.gov
By applying these principles, researchers can design and synthesize novel this compound analogs with tailored and superior NLO properties for specific applications.
Application in Organic Electronics and Photonics
The unique optical and electronic properties of stilbene derivatives make them valuable in the fields of organic electronics and photonics. cymitquimica.comsolubilityofthings.com Materials with high NLO activity are crucial for technologies that involve manipulating light, such as optical switching and frequency conversion. rsc.orgfonlo.org
Potential and realized applications include:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of stilbene derivatives are of interest for use as emissive layers in OLEDs. cymitquimica.comnih.gov
Optical Data Storage and Processing: The ability to alter optical properties with light makes these materials candidates for advanced data storage and all-optical signal processing. fonlo.org
Photonic Devices: Stilbene-based materials can be incorporated into devices like waveguides and modulators for telecommunication systems. fonlo.org The development of ordered materials, such as liquid crystalline semiconductors, can control factors like light polarization and gain in thin-film lasers. nih.gov
The synthesis of highly polar stilbene derivatives that crystallize in non-centrosymmetric arrangements is a key goal, as this crystal symmetry is a prerequisite for observing second-harmonic generation in the solid state. rsc.org
Photochemical Modification of Organic Molecules by this compound (e.g., via Cyclodextrin (B1172386) Inclusion)
This compound is utilized in the modification of the photochemical behavior of other organic molecules, often through the formation of inclusion complexes with cyclodextrins. rheniumshop.co.ilthermofisher.comfishersci.ca Cyclodextrins are macrocyclic oligosaccharides that form a truncated cone-shaped cavity, capable of encapsulating guest molecules in aqueous solutions. researchgate.net
When a guest molecule is included within the cyclodextrin cavity, its photochemical reactivity can be significantly altered compared to its behavior in a homogenous solvent. The confined and chiral environment of the cavity can impose geometric constraints, alter the local polarity, and facilitate specific intermolecular interactions. For example, studies on aryl-olefin bichromophores have shown that inclusion in cyclodextrin cavities can suppress processes like photocyclization and favor photohydration of an olefinic moiety. researchgate.net In the case of stilbenes, complexation with cyclodextrin in water has been observed to lead to a unique photochemical hydration reaction. researchgate.net The presence of this compound within such a supramolecular system can influence the reaction pathways available to another co-included guest molecule, demonstrating its role as a modifier of photochemical behavior. rheniumshop.co.ilthermofisher.kr
Biological and Pharmacological Research on P Methoxystilbene and Its Analogues
Antioxidant and Anti-Inflammatory Activities and Mechanisms
P-methoxystilbene and its analogues have demonstrated notable antioxidant and anti-inflammatory effects through various mechanisms. These compounds can directly neutralize harmful free radicals and modulate cellular pathways involved in oxidative stress and inflammation.
The antioxidant activity of phenolic compounds like this compound is largely attributed to their ability to scavenge free radicals. Several mechanisms have been proposed for this activity, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF). mdpi.comnih.govresearchgate.net
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group; a lower BDE indicates a greater scavenging capacity. researchgate.net Theoretical studies on various stilbenoids suggest that HAT is a significant pathway for their antioxidant action. mdpi.com For instance, in non-polar environments, HAT is often the preferred mechanism. researchgate.net
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a more stable species. mdpi.comnih.gov The feasibility of this pathway is determined by the ionization potential (IP) of the antioxidant. mdpi.com
Sequential Proton Loss Electron Transfer (SPLET): Particularly relevant in polar solvents, the SPLET mechanism involves the deprotonation of the antioxidant followed by the transfer of an electron to the free radical. researchgate.net This pathway is often favored in aqueous media. researchgate.net
Radical Adduct Formation (RAF): In this mechanism, the antioxidant molecule forms a stable adduct with the free radical. mdpi.comnih.gov Studies on stilbene (B7821643) compounds like piceatannol (B1677779) and isorhapontigenin (B148646) have shown that RAF can be a primary mechanism for scavenging certain radicals, such as nitric oxide (NO). researchgate.net
The specific mechanism that dominates depends on factors such as the structure of the stilbene, the nature of the free radical, and the solvent environment. nih.gov For example, theoretical studies on piceatannol and isorhapontigenin revealed that they scavenge nitric oxide (NO) mainly through the RAF mechanism, while they neutralize nitrogen dioxide (NO2) via the HAT mechanism. researchgate.net
Beyond direct radical scavenging, this compound and its analogues can exert their antioxidant effects by modulating key cellular signaling pathways.
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes. nih.govnih.gov Stilbenes, including resveratrol (B1683913) and its derivatives, can activate the Nrf2 pathway. nih.govmdpi.com This activation leads to the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, inducing their expression. nih.govmdpi.com These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net For instance, a novel synthetic analogue, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), has been shown to induce Nrf2-ARE activity. nih.gov
GSH/GSSG Ratio: The ratio of reduced glutathione (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status. nih.gov A high GSH/GSSG ratio is essential for maintaining a reducing intracellular environment and protecting against oxidative damage. nih.govresearchgate.net Oxidative stress leads to a decrease in this ratio. researchgate.netresearchgate.net Some stilbene analogues have been shown to influence this ratio. For example, trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene was found to markedly reduce the oxidation of glutathione in human blood platelets treated with peroxynitrite, suggesting a protective effect on the GSH pool. researchgate.netnih.gov By preserving or restoring the GSH/GSSG ratio, these compounds help to mitigate the damaging effects of oxidative stress. biorxiv.org
This compound and its analogues have demonstrated the ability to inhibit the production and effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net These highly reactive molecules, when produced in excess, can lead to cellular damage, a condition known as oxidative stress. mdpi.comnih.gov
ROS include superoxide anions, hydrogen peroxide, and hydroxyl radicals, while RNS include nitric oxide and peroxynitrite. missouri.edumdpi.com The antioxidant properties of stilbenes allow them to directly scavenge these reactive species. mdpi.com For example, an extract of Polygonum glabrum, containing 3-hydroxy-5-methoxystilbene, showed significant scavenging activity against nitric oxide, hydrogen peroxide, hydroxyl, and superoxide anion radicals. arjournals.org
Furthermore, the analogue trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene has been shown to protect against oxidative and nitrative damage induced by peroxynitrite in human blood platelets. researchgate.netnih.gov This compound was found to be even more potent than resveratrol in some antioxidant tests. researchgate.net Similarly, another analogue, desoxyrhapontigenin (3,5-dihydroxy-4'-methoxystilbene), significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. nih.gov This inhibition of ROS/RNS production is a key component of the anti-inflammatory effects of these compounds. nih.gov
The antioxidant and anti-inflammatory properties of this compound and its analogues have been evaluated using a variety of in vitro and in vivo models.
In Vitro Models:
Cell-free assays: These include methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which measure the direct radical scavenging capacity of the compounds. arjournals.orgd-nb.info For example, an extract containing 3-hydroxy-5-methoxystilbene showed IC50 values of 13.18 μg/ml for DPPH and 20.46 μg/ml for ABTS radical scavenging. arjournals.org
Cell-based assays: Cultured cells are used to study the effects of these compounds on cellular processes related to oxidative stress and inflammation. For instance, RAW 264.7 macrophages induced with lipopolysaccharide (LPS) are a common model to assess anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production and the expression of inflammatory proteins like iNOS and COX-2. nih.govnih.gov Desoxyrhapontigenin, a methoxystilbene analogue, was shown to inhibit NO production and the expression of iNOS and COX-2 in this model. nih.gov Another model involves using HepG2-C8 ARE-luciferase transfected cells to demonstrate the induction of the Nrf2-ARE pathway. nih.gov
In Vivo Models:
TPA-induced skin inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to mouse skin to induce inflammation, characterized by edema and increased expression of inflammatory markers. mdpi.com A novel methoxystilbene analogue, HPT, was shown to reduce TPA-induced inflammation and attenuate the expression of COX-2 and iNOS in mouse skin. nih.gov
Carrageenan-induced paw edema: This is an acute inflammation model where carrageenan is injected into the paw of a rodent, causing swelling. nih.gov Desoxyrhapontigenin was found to reduce paw swelling in this model, demonstrating its in vivo anti-inflammatory effects. nih.gov
Croton oil-induced ear edema: This is another model of acute inflammation where croton oil is applied to the ear. jppres.com
These models provide valuable insights into the potential therapeutic applications of this compound and its analogues as antioxidant and anti-inflammatory agents.
Inhibition of Reactive Oxygen/Nitrogen Species (ROS/RNS)
Anticancer and Chemopreventive Properties and Molecular Targets
This compound and its derivatives have emerged as promising candidates in cancer research due to their ability to impede cancer cell growth and induce programmed cell death. Their multifaceted mechanisms of action target various stages of cancer development.
A key focus of research into the anticancer properties of this compound and its analogues is their ability to inhibit the uncontrolled proliferation of cancer cells and to trigger apoptosis, or programmed cell death. mdpi.com Deregulation of apoptosis is a hallmark of cancer, allowing cancer cells to survive and multiply. aging-us.com
Studies have shown that various methoxy- and hydroxy-substituted stilbene derivatives can effectively inhibit the growth of different cancer cell lines. nih.gov For example, 3,3',4,4',5,5'-hexahydroxy-stilbene and 3,4,4',5-tetramethoxystilbene have demonstrated potent cytotoxic and pro-apoptotic effects in both hormone-responsive and non-responsive prostate cancer cells, often at concentrations lower than resveratrol. nih.gov
The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com For instance, 2,3′,4,4′,5′-pentamethoxy-trans-stilbene (PMS) was found to induce apoptosis in HT-29 colon cancer cells by activating caspases-3, -7, -8, and -9. researchgate.net Similarly, a trimethoxyl stilbene (TMS) derivative induced apoptosis in the A549 non-small cell lung cancer cell line, which was accompanied by the up-regulation and cleavage activation of caspase-3. waocp.org
The mechanisms underlying the inhibition of cell proliferation and induction of apoptosis are often linked to the modulation of key signaling pathways and cell cycle regulation. Some stilbene derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov For example, a resveratrol derivative with a hydroxy group at position 4 and a methoxy (B1213986) group at position 4' induced an accumulation of SW480 colon cancer cells in the S phase of the cell cycle. nih.gov This ability to halt cell proliferation and trigger apoptosis makes this compound and its analogues promising agents for cancer therapy and prevention. mdpi.com
Table of Interactive Data
| Compound/Analogue | Cancer Cell Line | Effect | Molecular Mechanism |
| 3,4,4',5-Tetramethoxystilbene | Prostate (PC-3, LNCaP, DU145) | Induces apoptosis | Enhanced cytotoxic and pro-apoptotic effects compared to resveratrol. nih.gov |
| 2,3′,4,4′,5′-Pentamethoxy-trans-stilbene (PMS) | Colon (HT-29, Caco-2, SW1116) | Induces apoptosis, inhibits cell proliferation | G2/M mitotic arrest, caspase-3, -7, -8, -9 activation, microtubule targeting. researchgate.net |
| Trimethoxyl stilbene (TMS) | Lung (A549) | Inhibits proliferation, induces apoptosis | Caspase-3 activation, inhibition of STATs and NF-κB signaling. waocp.org |
| (E)-4-(4-methoxystyryl)aniline | Various | Cytotoxicity, hTERT inhibition | - mdpi.com |
| 4-hydroxy-4'-methoxystilbene | Colon (SW480) | S phase cell cycle arrest | Similar to resveratrol. nih.gov |
Modulation of Estrogen Receptor (ER) and Aromatase Activity in Cancer Cells
The interaction of methoxystilbenes with estrogen signaling pathways is a key area of anticancer research. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that can either block or activate estrogen receptors in different tissues, making them crucial in treating hormone-receptor-positive breast cancers. guidetopharmacology.orgnih.gov
Studies on synthetic methoxy-stilbenes, such as 3,4,2′-trimethoxy-trans-stilbene (3MS), 3,4,2′,4′-tetramethoxy-trans-stilbene (4MS), and 3,4,2′,4′,6′-pentamethoxy-trans-stilbene (5MS), have shown their ability to modulate key components of the estrogen pathway. nih.gov In estrogen-dependent MCF7 breast cancer cells, 3MS was found to reduce the expression of estrogen receptor α (ERα), an effect comparable to that of resveratrol. nih.gov
Furthermore, these compounds influence aromatase (encoded by the CYP19 gene), the enzyme responsible for estrogen biosynthesis. nih.govnih.gov In MCF7 cells, 5MS was the most effective at reducing CYP19 mRNA levels. nih.gov Conversely, in estrogen-independent MDA-MB-231 cells, 3MS proved to be the most potent inhibitor of CYP19 expression, decreasing its protein level by approximately 25% and inhibiting its activity with an IC₅₀ value of about 85 µM. nih.gov This inhibition of aromatase leads to a reduction in estradiol (B170435) levels in the cell culture medium, with 3MS showing the most significant effect. nih.gov Interestingly, some analogues like 2,3′,4,5′-tetramethoxystilbene (TMS) have exhibited unexpected estrogen agonistic effects at high concentrations. nih.gov
Interaction with Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Cancer Metabolism
Cytochrome P450 (CYP) enzymes are central to the metabolism of both endogenous compounds, like steroids, and exogenous substances, including carcinogens and therapeutic drugs. americanelements.comnih.gov The CYP1 family, particularly CYP1A1 and CYP1B1, is of significant interest in oncology because these enzymes can activate procarcinogens into carcinogenic metabolites. americanelements.comwikipedia.org CYP1B1 is often overexpressed in various tumors and plays a role in the metabolism of estradiol to potentially carcinogenic products, making it a target for cancer prevention. nih.govwikipedia.orgwikipedia.org
Methoxylated stilbenes have been identified as modulators of these enzymes. For instance, 2,4,3′,5′-tetramethoxystilbene (TMS) is recognized as a potent and selective inhibitor of CYP1B1. nih.gov Another analogue, 2,3′,4,5′-tetramethoxystilbene, also functions as a selective CYP1B1 inhibitor, blocking the enzymatic conversion of estradiol. nih.govguidetopharmacology.org
A comparative study of several methoxy-stilbenes in breast cancer cells revealed weak to moderate effects. nih.gov While the protein level of CYP1A1 was slightly reduced in MDA-MB-231 cells, the expression of CYP1B1 was increased at the transcript level by 3,4,2′-trimethoxy-trans-stilbene (3MS). nih.gov This is in contrast to resveratrol, which tended to reduce the levels of both CYP1A1 and CYP1B1. nih.gov Molecular dynamics studies have also explored the interactions between polymethoxy-trans-stilbenes and CYP1 isozymes, confirming hydrophobic interactions within the enzyme's binding site and highlighting 3,4,2′-triMS for its high inhibitory activity against CYP1B1. wikipedia.org
The inhibitory potential of various methoxystilbenes against CYP1A1 and CYP1B1 has been quantified, as shown in the table below.
| Compound | CYP1A1 IC₅₀ (µM) | CYP1B1 IC₅₀ (µM) |
| Resveratrol | 23 | 1.4 |
| Rhapontigenin | 0.4 | 9 |
| 3,5-dihydroxy-4'-methoxystilbene | 0.4 | 1 |
| Data sourced from a study on stilbene derivatives as chemopreventive agents. fishersci.ca |
Tubulin Polymerization Inhibition as a Mechanism of Action
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. researchgate.net Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. researchgate.netmdpi.com Several methoxystilbene compounds have been identified as potent tubulin polymerization inhibitors. thegoodscentscompany.comfishersci.ca
Combretastatins, a class of natural stilbene-based compounds, are well-known for their potent inhibition of tubulin polymerization by binding to the colchicine (B1669291) site on tubulin. guidetopharmacology.orghznu.edu.cn This interaction disrupts microtubule dynamics, leading to mitotic arrest and cell death. guidetopharmacology.org Similarly, 3,4,5-Trimethoxy-3′-hydroxy-4′-methoxystilbene (TMHMS) is another natural stilbene that targets and impairs tubulin's ability to polymerize, leading to a destructive effect on cancer cells. thegoodscentscompany.comfishersci.ca The mechanism of other compounds, such as isothiocyanates, also involves tubulin polymerization inhibition, which leads to significant structural changes in the tubulin protein. wikipedia.org
Structure-Activity Relationship (SAR) Studies for Anticancer Activity
The biological activity of stilbene derivatives is highly dependent on their chemical structure, particularly the number and arrangement of hydroxyl and methoxy groups. hznu.edu.cn Structure-activity relationship (SAR) studies aim to understand these dependencies to design more potent and selective compounds.
For stilbenes, the presence and position of hydroxyl groups can be crucial for activities like antioxidant and anti-inflammatory effects. hznu.edu.cn However, these hydroxylated compounds often suffer from rapid metabolism and poor bioavailability. hznu.edu.cn Methoxylation, the replacement of hydroxyl groups with methoxy groups, can improve metabolic stability and bioavailability. hznu.edu.cn
In the context of anticancer activity, specific structural features are key. For combretastatin (B1194345) analogues, which inhibit tubulin polymerization, the trimethoxybenzene ring is considered vital for binding to tubulin. hznu.edu.cn For methoxy-stilbenes acting on estrogen pathways, the number of methoxy groups appears to influence their anti-estrogenic activity. nih.gov SAR studies on other heterocyclic compounds have shown that features like a sulfonamide moiety and specific hydrophobic substitutions can significantly increase anticancer activity, demonstrating the importance of systematic structural modification in drug development. uni.lu
Antimicrobial and Antifungal Effects and Mechanisms
In addition to their anticancer properties, methoxystilbenes have demonstrated notable antimicrobial and antifungal activities. Natural stilbenoids are part of the plant defense system against pathogens. wikidata.orgresearchgate.net
Rhapontigenin (3,3′,5-trihydroxy-4′-methoxystilbene) has shown in vitro inhibitory activity against the opportunistic fungal pathogen Candida albicans. wikidata.org The mechanisms behind its antifungal effect are multifaceted, involving the generation of reactive oxygen species (ROS), which can induce apoptosis, and the inhibition of essential biosynthetic pathways, including those for DNA, RNA, and protein. wikidata.org There is also evidence suggesting that it may inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane. wikidata.org
The antimicrobial activity of stilbene analogues is dependent on the specific microorganism and the compound's chemical structure. uni.lu While hydroxyl groups are generally considered important for the antibacterial activity of polyphenols, methoxylation can have varied effects. researchgate.net In some cases, methoxylated derivatives like pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene) show potent activity against bacteria such as Staphylococcus aureus. guidetopharmacology.org However, in other contexts, methoxylation has been observed to decrease the antibacterial effect compared to the hydroxylated parent compound. researchgate.net
Impact on Microbial Cell Wall and Membrane Integrity
A primary mechanism by which many natural antimicrobial compounds exert their effects is through the disruption of the microbial cell wall or membrane. wikidata.orgfishersci.ca The cell wall is a critical structure that protects the bacterium from osmotic stress and maintains its shape; any damage to its integrity can lead to cell death. nih.govresearchgate.net
The action of stilbenoids often involves compromising the integrity of the cell membrane. This can lead to membrane depolarization and the leakage of essential intracellular components, such as nucleic acids. guidetopharmacology.orgnih.gov This mechanism has been observed with resveratrol dimers against Listeria monocytogenes and is a suggested mode of action for antifungal stilbenes like rhapontigenin. wikidata.orgguidetopharmacology.org Techniques to measure this damage include monitoring the release of cellular materials that absorb at 260 nm or using fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. nih.govlipidmaps.orgnih.gov
Fungistatic and Fungitoxic Properties
Research has demonstrated the fungistatic and fungitoxic capabilities of stilbene compounds, including this compound and its analogues. Stilbenes are naturally produced by plants in response to infections and stress, acting as defensive substances. researchgate.net Their antifungal properties are of significant interest for potential applications as antiseptics, disinfectants, or preservatives. researchgate.net
The effectiveness of these compounds is closely linked to their chemical structure. For instance, studies comparing resveratrol and its derivatives have shown that the presence and position of hydroxyl and methoxy groups significantly influence their antifungal activity. researchgate.netnih.gov Pterostilbene, a dimethoxy analogue of resveratrol, has shown strong inhibitory effects against various yeasts. researchgate.net In general, stilbenes with both methoxy and hydroxy groups tend to exhibit the strongest antifungal effects. researchgate.net
The antimicrobial action of these compounds is microorganism-dependent. For example, some resveratrol analogues show high activity against both Botrytis cinerea and Plasmopara viticola, two significant grapevine pathogens, while others are more effective against one than the other. nih.gov Specifically, compounds like 2-hydroxy, 4-methoxystilbene and 3-methoxy-4,4'-hydroxystilbene have demonstrated high activity against both pathogens. nih.gov Pinosylvin (B93900), another stilbene, has shown more potent growth inhibitory activity against Candida albicans and Saccharomyces cerevisiae when compared to resveratrol. researchgate.net The mechanism behind these antifungal properties is believed to involve interaction with the fungal cell membrane, leading to its destruction and increased ion permeability. nih.gov
Neuroprotective Potential and Alzheimer's Disease Research
The neuroprotective potential of this compound and its analogues has been a subject of investigation, particularly in the context of Alzheimer's disease. Alzheimer's is a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles, leading to neuronal death and cognitive decline. bslonline.orgmdpi.com Natural products, including stilbenes, are being explored for their potential to mitigate these pathological processes. bslonline.org
Cholinesterase Inhibition
One of the therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.comgsconlinepress.com Low levels of acetylcholine are associated with cognitive dysfunction. mdpi.com By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the levels of acetylcholine in the brain can be increased, offering symptomatic relief. nih.gov
Research has shown that certain hydroxylated stilbenes can act as cholinesterase inhibitors. mdpi.com For example, piceatannol, a resveratrol analogue, has demonstrated inhibitory activity against acetylcholinesterase. mdpi.com The development of multi-target agents that can inhibit both AChE and BChE is considered a promising approach for managing Alzheimer's disease. nih.gov A study on methoxy-naphthyl derivatives identified a compound that inhibits both AChE and BChE in a non-competitive manner. nih.gov
Protection Against Amyloid-β Induced Toxicity
Another key area of research is the ability of these compounds to protect against the neurotoxicity induced by amyloid-beta (Aβ) peptides. nih.gov The aggregation of Aβ is a central event in the pathology of Alzheimer's disease. mdpi.com
Studies have demonstrated that certain stilbene derivatives can protect neurons from Aβ-induced toxicity. For instance, an organoselenium compound, p,p'-methoxyl-diphenyl diselenide, was found to prevent Aβ-induced cell death in cortical neurons and rescue memory impairment in mice. nih.gov This neuroprotection was associated with the inhibition of caspase-3 and -9 activities, which are involved in apoptosis (programmed cell death). nih.gov Similarly, piceatannol has been shown to inhibit the self-aggregation of Aβ peptides. mdpi.com Some novel stilbene-nitroxyl hybrid compounds have also been developed that demonstrate the ability to modulate Aβ toxicity and structure. frontiersin.org
Pharmacokinetic and Pharmacodynamic Studies of this compound Derivatives
The therapeutic potential of any compound is heavily dependent on its pharmacokinetic and pharmacodynamic properties, which determine how the body absorbs, distributes, metabolizes, and excretes it.
Bioavailability Enhancement Strategies (e.g., Nanoformulations, Liposomes, Prodrugs)
A significant challenge with many natural compounds, including stilbene derivatives, is their low bioavailability, which can limit their therapeutic efficacy. nih.gov Consequently, various strategies are being explored to enhance their bioavailability. These can be broadly categorized into formulation-based approaches and chemical modifications. patsnap.comdrug-dev.compharmaexcipients.com
Nanoformulations: Reducing the particle size of a drug to the nanoscale can significantly improve its dissolution rate and, subsequently, its bioavailability. patsnap.com Nanotechnology-based delivery systems, such as nanoparticles and nanoemulsions, are being investigated to improve the delivery of natural products. nih.gov For example, zein (B1164903) nanoparticles have been proposed as a safe and effective carrier system to improve the oral bioavailability of resveratrol. nih.gov
Liposomes and Lipid-Based Formulations: Lipid-based delivery systems, including liposomes, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles, are used to enhance the solubility and absorption of lipophilic drugs. patsnap.compharmaexcipients.com These formulations can also facilitate lymphatic uptake, which helps bypass the first-pass metabolism in the liver. patsnap.com
Prodrugs: The prodrug approach involves chemically modifying a drug to improve its solubility or permeability. patsnap.com The modified drug, or prodrug, is then converted back to the active form within the body. patsnap.com Alkylated derivatives of resveratrol have been evaluated as prodrugs and have shown promise for potential clinical use. nih.gov
Metabolism and Biotransformation Pathways
The metabolism of foreign compounds, or xenobiotics, in the body typically occurs in two phases. Phase I reactions involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups. derangedphysiology.comscribd.com Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. derangedphysiology.comgurunanakcollege.edu.in
The metabolism of stilbene derivatives like this compound can significantly impact their activity and bioavailability. For example, isorhapontigenin, a methoxy derivative of resveratrol, has demonstrated superior pharmacokinetic profiles compared to resveratrol itself, with higher plasma concentrations and oral bioavailability. nih.govfrontiersin.orgnih.gov This suggests that the methoxy group may influence its metabolic pathway.
Metabolomic studies have shown that the administration of isorhapontigenin can impact various metabolic pathways. nih.govfrontiersin.orgnih.gov The biotransformation of these compounds can lead to the formation of multiple metabolites, some of which may also be biologically active. nih.gov The primary enzymes involved in Phase I metabolism are the cytochrome P450 (CYP) family, with the CYP3A subfamily being particularly important for the metabolism of many drugs. scribd.com
In Vitro and In Vivo Pharmacokinetic Profiling
Pharmacokinetics, the study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism, is crucial for evaluating its potential as a therapeutic agent. Research indicates that methoxylation—the addition of a methoxy group (–OCH3)—can significantly alter the pharmacokinetic profile of a stilbenoid, often leading to improved characteristics compared to their hydroxylated (–OH) counterparts like resveratrol.
In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., using cell lines), are essential for predicting how a compound might behave in vivo. These assays can determine parameters like metabolic stability and permeability across cellular barriers.
Similarly, pterostilbene, which has two methoxy groups, shows improved pharmacokinetic properties over resveratrol. mdpi.com In rats, pterostilbene exhibited a terminal elimination half-life of around 96 minutes and an absolute oral bioavailability of 12.5%. mdpi.com The enhanced lipophilicity (fat-solubility) conferred by the methoxy groups is believed to contribute to this improved bioavailability. japsonline.com
However, not all methoxylated stilbenes exhibit high oral bioavailability. Trans-3,4,5,4′-tetramethoxystilbene (also known as DMU-212) was found to have low oral bioavailability in rats, despite possessing a moderate elimination half-life. mdpi.com Another stilbene analogue, SK-03-92, showed rapid absorption in mice but had a short half-life of 20-30 minutes and a low oral relative bioavailability of 8%, suggesting it may not be suitable for oral delivery.
Interactive Table: In Vivo Pharmacokinetic Parameters of Selected Stilbenoid Analogues
| Compound | Animal Model | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Half-Life (t½) | Oral Bioavailability (F) | Source(s) |
|---|---|---|---|---|---|---|
| Isorhapontigenin | Rat | ~2-3x higher than resveratrol | Rapid | Longer than resveratrol | ~2-3x higher than resveratrol | mdpi.com |
| Pterostilbene | Rat | - | - | 96 ± 23 min | 12.5 ± 4.7% | mdpi.com |
| 3,4,5,4′-TMS (DMU-212) | Rat | - | - | 154 ± 80 min | 6.31 ± 3.30% | mdpi.com |
| SK-03-92 | Mouse | 370 ng/mL (oral) | ~22 min (oral) | 20-30 min | 8% (relative) |
Comparative Studies with Resveratrol and Other Stilbenoids
To understand the unique potential of this compound and its analogues, researchers frequently compare their biological activities against resveratrol and other naturally occurring stilbenoids. These studies often reveal significant differences in potency, efficacy, and the underlying mechanisms of action.
The substitution of hydroxyl groups with methoxy groups on the stilbene core often leads to a marked increase in biological potency. mdpi.com Potency refers to the amount of a substance needed to produce a given effect.
In various studies, methoxylated stilbenes have demonstrated superior performance to resveratrol:
Antioxidant Activity: The analogue trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene was found to be even more potent than resveratrol in in vitro antioxidative tests.
Anticancer Activity: The fully methylated analogue, (E)-3,5,4′-trimethoxystilbene (TMS), showed stronger anti-proliferative activity than resveratrol, with one study reporting it to be 100-fold more active in causing cell cycle arrest. mdpi.com Another analogue, 3,4,5,4′-tetramethoxystilbene (DMU-212), also possesses enhanced anticancer activity compared to resveratrol in terms of inducing apoptosis and inhibiting cell growth. mdpi.com In studies on human melanoma cells, DMU-212 showed potent inhibition with IC50 values (the concentration required to inhibit a biological process by 50%) as low as 0.5 µM. mdpi.com
Enzyme Induction: One study noted that while methoxylated stilbenoids had much higher potency in activating the AhR receptor and inducing the CYP1A1 enzyme, they did not show higher efficacy (the maximum possible effect).
The table below summarizes the inhibitory concentrations (IC50) of various stilbenes in different cancer cell lines, highlighting the generally lower values (indicating higher potency) for methoxylated derivatives compared to resveratrol.
Interactive Table: Comparative Cytotoxicity (IC50) of Stilbene Derivatives
| Compound | Cell Line | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| Resveratrol | HaCaT | 85.23 ± 29.17 | scirp.org |
| 3,5-Dimethoxy-4-methylthio-trans-stilbene | HaCaT | 25.38 ± 13.87 | scirp.org |
| 3,4,5,4′-Tetramethoxystilbene (DMU-212) | A375 Melanoma | 0.5 | mdpi.com |
| 3,4,5,4′-Tetramethoxystilbene (DMU-212) | Bro Melanoma | 0.5 | mdpi.com |
| 3-Methoxy-4-methylthio-trans-stilbene | HaCaT | 182.66 ± 38.71 | scirp.org |
While methoxylated stilbenes and resveratrol often target similar biological pathways, key differences in their mechanisms of action have been identified.
A primary similarity is their interaction with the Aryl Hydrocarbon Receptor (AhR). Both resveratrol and its methoxylated analogues can activate AhR, leading to the induction of metabolic enzymes like CYP1A1. This suggests a shared pathway for cellular response, although the potency of activation differs.
However, significant mechanistic divergences exist. A notable example is their effect on cyclooxygenase (COX) enzymes, which are involved in inflammation. Resveratrol is a known inhibitor of COX. guidetopharmacology.org In contrast, the highly methoxylated analogue 3,4,5,4′-tetramethoxystilbene (DMU-212) does not inhibit COX. Instead, it functions as a pro-drug, being metabolically activated by other enzymes (CYP1A1 and CYP1B1) that are often overexpressed in tumor cells. This represents a fundamentally different therapeutic strategy.
Further differences are seen in their influence on hormone-related pathways. In breast cancer cells, the methoxy-stilbene 3,4,2′-trimethoxy-trans-stilbene (3MS) was found to reduce the expression of estrogen receptor α, an effect similar to resveratrol. However, these compounds showed divergent effects on the expression of CYP1A1 and CYP1B1, enzymes involved in estrogen metabolism, indicating that even when the ultimate target is the same, the pathway may be modulated differently.
Finally, in the context of oxidative stress, different stilbenoids may target different sources of reactive oxygen species (ROS). Studies on polymorphonuclear leukocytes (PMNLs) showed that while resveratrol inhibited both whole blood and isolated PMNL chemiluminescence, pinosylvin primarily affected intracellular ROS and pterostilbene targeted extracellular ROS. This suggests a structural basis for the specific site of antioxidant action.
Materials Science and Other Advanced Applications of P Methoxystilbene
Polymer Science and Optical Materials
The stilbene (B7821643) moiety within p-methoxystilbene is a key functional group for creating photoactive and optically interesting polymers. Its incorporation into polymer chains allows for the development of materials with tunable properties for applications in optics, electronics, and advanced coatings.
Polymers incorporating the this compound structure can be synthesized through various methods, often by first creating a monomer derivative that can undergo polymerization.
One approach involves the copolymerization of a this compound derivative with another monomer. For instance, (E)-4-methoxystilbene can be copolymerized with maleic anhydride (B1165640). vt.edumemtein.com Research has shown that using anisole (B1667542) as the polymerization solvent is effective in preventing gelation during this process. memtein.com The rate of these copolymerizations is influenced by the electronic character of substituents on the stilbene ring; electron-donating groups like the methoxy (B1213986) group lead to faster reaction times compared to electron-accepting groups. vt.edumemtein.com
Another synthetic route involves modifying this compound to create a polymerizable functional group. For example, 4-diphenylamino-4'-methoxystilbene has been used as a precursor to synthesize an acrylic acid ester monomer. google.com This monomer can then undergo polymerization to create polymers with specific electro-optical properties. google.com Similarly, polymers such as poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] have been prepared using the Gilch reaction, starting from a monomer that includes a methoxyphenyl group. wiley-vch.de
Key Synthesis Data for Substituted Stilbene-Maleic Anhydride Copolymers
| Stilbene Monomer | Substituent Type | Relative Polymerization Rate | Notes |
|---|---|---|---|
| (E)-4-methoxystilbene | Electron-donating | Fast | Copolymerization with maleic anhydride shows a rapid initial conversion. memtein.com |
| (E)-4-tert-butylstilbene | Electron-donating | Fast | Exhibits anomalous behavior with conversion rates decreasing over extended time. memtein.com |
| (E)-4-methylstilbene | Electron-donating | Moderate | Slower than methoxy-substituted stilbene but faster than those with acceptor groups. vt.edu |
| Methyl (E)-4-carboxylatestilbene | Electron-accepting | Slow | Slower copolymerization rate with maleic anhydride. vt.edu |
The stilbene unit is inherently photoreactive, a property that is transferred to polymers containing this compound. When exposed to ultraviolet (UV) light, stilbene chromophores can undergo transformations, which is a key feature for creating photo-responsive materials. wikipedia.org The primary photochemical reactions include trans-cis photoisomerization and [2+2] photocycloaddition. researchgate.net
The [2+2] photocycloaddition reaction is particularly important as it leads to the formation of cyclobutane (B1203170) rings between adjacent stilbene units, resulting in photocross-linking of the polymer chains. researchgate.net This process can transform a soluble polymer film into an insoluble network, a principle used in photolithography and the fabrication of optical components. The photochemical behavior of organic molecules can be intentionally modified by incorporating this compound. fishersci.calookchem.com Studies on polymers bearing dual photoreactive units, such as stilbene and azobenzene, have explored their photochemical response and photocross-linking reactions. wiley-vch.de
Stilbenoids, including this compound derivatives, are used as mesogenic (liquid crystal-forming) units in the design of liquid crystalline polymers (LCPs). These materials combine the properties of liquid crystals with the processability of polymers.
Polymers have been synthesized that incorporate 4,4′-dialkoxystilbene as a chromophore in the side chain, exhibiting liquid crystalline behavior. researchgate.net Additionally, combined liquid crystal polyphosphates containing stilbene units have been synthesized, and it was found that the terminal substituents in the side chain significantly affected the texture of the liquid crystal phase. wiley-vch.de The rigid, rod-like structure of the stilbene moiety contributes to the formation of ordered, anisotropic phases that are characteristic of liquid crystals. This property is valuable for applications in displays, optical data storage, and sensors.
Photocross-linking and Photoreactivity in Polymeric Systems
Fluorescent Dyes and Brighteners
Stilbene and its derivatives are foundational to the class of chemicals known as fluorescent whitening agents or optical brighteners. culturalheritage.orgfibre2fashion.com These substances function by absorbing invisible ultraviolet light (typically in the 340–370 nm range) and re-emitting it as visible blue light (around 420–470 nm). fibre2fashion.com This fluorescence counteracts the natural yellowish tint of materials like textiles, paper, and polymers, making them appear whiter and brighter. culturalheritage.orgfibre2fashion.com
While cis-stilbene (B147466) itself is used in the production of dyes and optical brighteners, various derivatives are synthesized to improve properties like lightfastness and affinity for specific substrates. fishersci.nl The substitution of the stilbene core, such as with a methoxy group, can tune the fluorescent properties. unishivaji.ac.in For example, unsymmetrical fluorescent brighteners incorporating methoxy-substituted phenyl groups have been developed. unishivaji.ac.in The effectiveness of these agents relies on the π-electron system of the stilbene structure, which is easily excited by UV radiation. unishivaji.ac.in Although stilbene derivatives can undergo photoisomerization which may reduce fluorescence, they remain among the most valuable compounds for optical brightening applications. researchgate.net
Advanced Chemical Intermediates and Building Blocks
This compound is a versatile chemical intermediate and building block in organic synthesis for creating more complex molecules. lookchem.com Its structure provides a robust scaffold that can be modified through various reactions to produce compounds for pharmaceuticals, materials science, and research. lookchem.comontosight.ai
Its utility as a building block has been demonstrated in the multi-step synthesis of natural products. For example, 4-methoxystilbene is a key starting material for preparing lunularic acid and lunularine. researchgate.net Similarly, other methoxystilbene derivatives have been used as precursors to generate libraries of coumarin-based compounds with potential medicinal applications. researchgate.net The compound is also used in research to explore new chemical reactions and synthesis methods. lookchem.com For instance, 4-bromo-4′-methoxystilbene serves as a building block for creating novel cyclic molecules. rsc.org
Preservatives and Antiseptics
Certain hydroxylated and methoxylated stilbenes found in nature exhibit protective properties, including antimicrobial and preservative effects. caltech.edu These natural stilbenoids can act as phytoalexins, which are antibiotics produced by plants to defend against pathogens. wiley-vch.de
Research has shown that methoxylation can enhance the antibacterial strength of stilbenes. tandfonline.com Specifically, (E)-3-hydroxy-5-methoxystilbene, a close analog of this compound, has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.commdpi.com Other related compounds like rhaponticin, a glycoside of 3,3′,5-trihydroxy-4′-methoxystilbene, also possess antibacterial properties. researchgate.net The anti-inflammatory and antioxidant activities of these compounds further contribute to their potential preservative and antiseptic applications. biosynth.comnih.gov Patents related to this compound have included its use as a preservative agent, highlighting its recognized potential in this area. google.com
Future Directions and Emerging Research Areas for P Methoxystilbene
Development of Novel p-Methoxystilbene Derivatives with Enhanced Specificity and Efficacy
The inherent biological activities of stilbenes, including this compound, have prompted extensive research into creating novel derivatives with improved pharmacological profiles. researchgate.netontosight.ai The primary goals of these synthetic modifications are to increase bioavailability, enhance target specificity, and amplify therapeutic efficacy. nih.gov
One promising strategy involves the strategic placement of methoxy (B1213986) groups on the stilbene (B7821643) scaffold. mdpi.com Methoxylation can increase the lipophilicity of the molecule, potentially leading to better cell uptake and improved stability. mdpi.commdpi.com For example, studies on resveratrol (B1683913), a parent compound to this compound, have shown that its methoxylated analogs can be more potent modulators of certain biological pathways. mdpi.com The synthesis of derivatives with varying numbers and positions of methoxy groups has revealed that these modifications can significantly influence their biological effects. mdpi.com For instance, some methoxy derivatives of resveratrol have demonstrated superior anti-platelet activity compared to the original compound. nih.gov
In addition to methoxylation, researchers are exploring other chemical modifications. The synthesis of coumarin (B35378) derivatives from a methoxystilbene backbone has been investigated to enhance medicinal value. researchgate.net These structural alterations aim to improve the compound's interaction with specific biological targets, thereby increasing its efficacy and reducing off-target effects. nih.gov The development of hybrid molecules that combine the structural features of this compound with other pharmacologically active moieties is another area of active research. researchgate.net
Table of Selected this compound Derivatives and their Investigated Properties:
| Derivative Name | Modification | Investigated Effect | Reference |
| 2,3',4,4',5'-Pentamethoxy-trans-stilbene (PMS) | Hybrid of TMS and MR-4 | Potent inducer of apoptosis in colon cancer cells | researchgate.net |
| 3,4',5-trans-Trimethoxystilbene | Natural analogue of resveratrol | Enhanced anticancer potency | dntb.gov.ua |
| trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene | Isolated from Yucca schidigera | Potent antioxidant activity | researchgate.net |
| 4'-methoxy derivative of resveratrol | Methoxy substitution | Higher anti-platelet activity | nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and this compound research is poised to benefit significantly from these computational tools. mednexus.orgnih.gov AI and ML algorithms can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel this compound derivatives. nih.govnih.gov
Computational approaches like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are being used to design and screen virtual libraries of stilbene derivatives. researchgate.netnih.gov These methods help identify promising candidates for synthesis and biological evaluation, thereby accelerating the discovery process and reducing the reliance on time-consuming and expensive experimental work. nih.gov
Machine learning models can be trained on existing data to predict key parameters such as absorption, distribution, metabolism, and excretion (ADME) for newly designed this compound analogs. researchgate.net This predictive capability allows researchers to prioritize compounds with favorable drug-like properties for further development. Furthermore, AI can be employed to analyze complex biological data, such as gene expression profiles and proteomic data, to elucidate the mechanisms of action of this compound and its derivatives. nih.gov The integration of AI into the research workflow holds the potential to make the design of new materials and drugs faster and more efficient. mpie.de
Clinical Translation Potential of this compound and its Analogs
While preclinical studies have demonstrated the promising therapeutic potential of this compound and its analogs, translating these findings into clinical applications remains a key objective. innovareacademics.in The journey from a promising compound in the lab to an approved drug is long and challenging, requiring rigorous evaluation of its safety and efficacy in humans.
A significant hurdle for many stilbene compounds, including resveratrol, is their low bioavailability. nih.govinnovareacademics.in The development of derivatives with improved pharmacokinetic profiles, such as enhanced absorption and metabolic stability, is crucial for their clinical success. frontiersin.org Isorhapontigenin (B148646), a methoxy derivative of resveratrol, has shown a superior oral pharmacokinetic profile in preclinical models, suggesting that similar modifications to this compound could enhance its clinical viability. mdpi.comfrontiersin.org
Further research is needed to identify specific clinical indications where this compound or its analogs could be most effective. Preclinical evidence suggests potential applications in areas such as cancer and cardiovascular diseases. dntb.gov.ua However, well-designed clinical trials are necessary to validate these findings in human subjects. The National Institutes of Health has sponsored clinical trials for resveratrol, a related compound, which could provide valuable insights for the clinical development of other stilbenes. researchgate.net
Sustainable Synthesis and Production of this compound
As the interest in this compound and its derivatives grows, so does the need for sustainable and environmentally friendly methods for their synthesis and production. researchgate.net Green chemistry principles are increasingly being applied to chemical manufacturing to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ecoonline.com
Biocatalysis and biotechnological processes offer promising alternatives to traditional chemical synthesis. nih.govtandfonline.com These methods utilize whole microorganisms or isolated enzymes to produce stilbene compounds, often in a more environmentally benign manner. nih.govoup.com For example, engineered E. coli has been used for the biocatalytic synthesis of hydroxystilbenes. tandfonline.comnih.gov Such approaches can offer one-step production processes, which are more efficient and less polluting than multi-step chemical syntheses or extraction from plant sources. nih.gov
The development of eco-friendly solvents and reaction conditions is another key aspect of sustainable production. orientjchem.org Research into reactions that maximize atom economy, where most of the starting materials are incorporated into the final product, helps to reduce waste. ecoonline.com For instance, the Mizoroki-Heck reaction has been used for the quantitative synthesis of 4-methoxystilbene. phorteeducacional.com.br The adoption of these green chemistry strategies will be essential for the large-scale and cost-effective production of this compound and its derivatives for future research and potential commercialization. nih.gov
Q & A
Basic: What are the established synthetic routes for P-Methoxystilbene, and what are the critical reaction parameters?
Answer:
this compound is commonly synthesized via Wittig-type reactions or catalytic coupling. One documented method involves treating p-methoxybenzaldehyde with phenyldiazomethane in a WCl₆-LiAlH₄ system at room temperature, yielding 12% this compound alongside byproducts like p,p'-dimethoxystilbene . Key parameters include catalyst selection (e.g., transition metal systems), solvent polarity, temperature control, and stoichiometric ratios of aldehydes to carbene precursors. Researchers should optimize these variables using Design of Experiments (DoE) to minimize side reactions.
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Contradictions in NMR or mass spectrometry data often arise from impurities, stereoisomerism, or solvent effects. To address this:
- Cross-validate spectra : Compare data with structurally analogous stilbenes (e.g., trans-stilbene derivatives) and reference databases.
- High-resolution techniques : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks unambiguously .
- Reproduce conditions : Ensure solvent, concentration, and instrument calibration match original studies to isolate variables .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact. Use fume hoods for aerosol prevention .
- Ventilation : Conduct reactions in well-ventilated areas or outdoors (P271) due to potential respiratory irritants .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design experiments to assess the estrogenic activity of this compound compared to analogs like resveratrol?
Answer:
- In vitro assays : Use ERα/β luciferase reporter gene assays with MCF-7 cells, normalizing to controls like 17β-estradiol.
- Dose-response curves : Calculate EC₅₀ values and compare binding affinity via molecular docking simulations .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance (p<0.05) across triplicate trials .
Basic: What analytical methods are recommended for purity assessment of synthesized this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 280–320 nm) using a C18 column and acetonitrile/water gradient .
- Spectroscopy : FT-IR to confirm methoxy (≈1250 cm⁻¹) and vinyl (≈960 cm⁻¹) groups; ¹H NMR for trans-configuration (J = 16 Hz between olefinic protons) .
- Melting point : Compare observed values (±2°C) to literature data to detect impurities .
Advanced: How can systematic reviews address discrepancies in reported bioactivity data for this compound?
Answer:
- PRISMA guidelines : Follow structured frameworks to screen studies, assess bias (e.g., ROBINS-I), and synthesize data .
- Meta-regression : Explore covariates (e.g., cell lines, dosage) causing heterogeneity.
- Sensitivity analysis : Exclude outlier studies and re-analyze effect sizes to test robustness .
Basic: What are the best practices for documenting experimental procedures to ensure reproducibility?
Answer:
- Detailed protocols : Specify catalyst batches, solvent grades, and reaction times (e.g., "refluxed for 6 hrs under N₂") .
- Supplementary data : Provide raw spectra, chromatograms, and statistical code in open-access repositories .
- Reference standards : Use IUPAC nomenclature and cite CAS numbers (e.g., 537-42-8 for Pterostilbene analogs) .
Advanced: How can computational methods enhance the design of this compound derivatives with improved pharmacokinetics?
Answer:
- QSAR modeling : Train models on stilbene libraries to predict logP, solubility, and metabolic stability.
- MD simulations : Analyze binding dynamics with target proteins (e.g., CYP450 enzymes) to optimize substituent positions .
- ADMET profiling : Use tools like SwissADME to prioritize derivatives with favorable bioavailability and low toxicity .
Basic: How should researchers address low yields in this compound synthesis?
Answer:
- Catalyst optimization : Screen alternatives to WCl₆-LiAlH₄, such as Pd/C or Grubbs catalysts, under inert atmospheres.
- Byproduct suppression : Add scavengers (e.g., molecular sieves) to trap water or adjust stoichiometry to limit dimerization .
- Real-time monitoring : Use TLC or GC-MS to terminate reactions at peak product formation .
Advanced: What methodological frameworks are suitable for scoping novel applications of this compound in photodynamic therapy?
Answer:
- Scoping studies : Map literature using Arksey & O’Malley’s framework, emphasizing consultation with photochemistry experts .
- In vivo models : Test ROS generation in tumor xenografts using murine models, with sham and positive controls.
- Data integration : Combine omics (transcriptomics/proteomics) with phenotypic outcomes to elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
